molecular formula C7H16N2O B13859854 N-(3-amino-2,2-dimethylpropyl)acetamide

N-(3-amino-2,2-dimethylpropyl)acetamide

Cat. No.: B13859854
M. Wt: 144.21 g/mol
InChI Key: JRDDSVCKIHBGHK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-2,2-dimethylpropyl)acetamide typically involves the reaction of 3-amino-2,2-dimethylpropanol with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

3-amino-2,2-dimethylpropanol+acetic anhydrideThis compound+acetic acid\text{3-amino-2,2-dimethylpropanol} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 3-amino-2,2-dimethylpropanol+acetic anhydride→this compound+acetic acid

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-2,2-dimethylpropyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-(3-amino-2,2-dimethylpropyl)acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in modulating the P2X7 receptor, which is involved in immune responses and inflammation.

    Medicine: Investigated for its potential therapeutic effects in treating conditions such as neuropathic pain and inflammation.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

N-(3-amino-2,2-dimethylpropyl)acetamide exerts its effects by selectively binding to and antagonizing the P2X7 purinergic receptor. This receptor is involved in the regulation of intracellular calcium levels and the release of proinflammatory cytokines such as interleukin-1β (IL-1β). By blocking the receptor, the compound can reduce inflammation and modulate immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-amino-2,2-dimethylpropyl)acetamide is unique due to its specific structure, which allows for selective and potent antagonism of the P2X7 receptor. This makes it a valuable tool in research and potential therapeutic applications .

Properties

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

IUPAC Name

N-(3-amino-2,2-dimethylpropyl)acetamide

InChI

InChI=1S/C7H16N2O/c1-6(10)9-5-7(2,3)4-8/h4-5,8H2,1-3H3,(H,9,10)

InChI Key

JRDDSVCKIHBGHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(C)(C)CN

Origin of Product

United States

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